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Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-1,3,4-
trimethylbenzene

Section 1: Introduction & Structural Elucidation
Substituted aromatic compounds are foundational to modern chemical science, serving as

versatile building blocks in applications ranging from advanced materials to life-saving

pharmaceuticals.[1] Their unique electronic properties and reactivity are dictated by the nature

and position of substituents on the aromatic core.[1] 2-Methoxy-1,3,4-trimethylbenzene is a

member of the substituted anisole family, characterized by a benzene ring bearing a methoxy

group and, in this case, three methyl groups. The dense substitution pattern on this molecule

presents unique characteristics in terms of reactivity, steric hindrance, and spectroscopic

signature, making it a subject of interest for synthetic and medicinal chemists.

This guide provides a comprehensive overview of the chemical properties of 2-Methoxy-1,3,4-
trimethylbenzene, grounded in established chemical principles and available data, to serve as

a technical resource for researchers, scientists, and drug development professionals.

Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount. The compound is

systematically named 2-Methoxy-1,3,4-trimethylbenzene under IUPAC conventions. Its

identity is definitively confirmed by its CAS Registry Number, 21573-36-4.[2][3]
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It is crucial to note that this compound is sometimes listed with the synonym 2,3,6-

Trimethylanisole.[2][3] While "anisole" refers to a methoxybenzene parent structure, this

synonym can be ambiguous. The systematic name and CAS number correspond to the

structure with substituents at the 1, 2, 3, and 4 positions of the benzene ring, as depicted

below.

Caption: Molecular structure of 2-Methoxy-1,3,4-trimethylbenzene.

Identifier Value Source

IUPAC Name
2-methoxy-1,3,4-

trimethylbenzene
PubChem[2]

CAS Number 21573-36-4 PubChem[2], Benchchem[1]

Molecular Formula C₁₀H₁₄O PubChem[2], NIST[3]

Molecular Weight 150.22 g/mol PubChem[2], Benchchem[1]

InChI Key
MIOQAXCZXWHELT-

UHFFFAOYSA-N
PubChem[2], Benchchem[1]

Canonical SMILES CC1=C(C(=C(C=C1)C)OC)C PubChem[2]

Section 2: Physicochemical Properties
The physical properties of 2-Methoxy-1,3,4-trimethylbenzene are dictated by its molecular

weight and the presence of a weakly polar ether group. While extensive experimental data is

not widely published, its properties can be reliably predicted based on its structure and

comparison with related isomers. It is expected to be a clear, colorless liquid at standard

temperature and pressure, with a characteristic aromatic odor.[4]
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Property Value Notes

Physical State Liquid (Predicted)
Based on isomers like 1,2,4-

trimethylbenzene.[4]

Boiling Point Not experimentally determined.
Predicted to be in the range of

200-220 °C.

Melting Point Not applicable.
Expected to be well below 0

°C.

Solubility
Insoluble in water; Soluble in

organic solvents.

Typical for aromatic ethers and

hydrocarbons.

Density Not experimentally determined. Predicted to be ~0.9-1.0 g/mL.

Section 3: Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for molecular structure confirmation and purity

assessment. The predicted spectra for 2-Methoxy-1,3,4-trimethylbenzene are described

below.

Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be

observed at m/z = 150.[2] Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatics,

leading to a prominent peak at m/z = 135.[2]

Loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O): Cleavage of the ether bond can

lead to fragments around m/z = 119 or m/z = 120.

Benzylic cleavage: The methyl groups can undergo benzylic cleavage, contributing to the

complexity of the spectrum.

Infrared (IR) Spectroscopy
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The IR spectrum is used to identify the functional groups present in the molecule. Key

absorption bands expected for 2-Methoxy-1,3,4-trimethylbenzene include:

~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the three methyl groups and the methoxy

group.[5]

~1600 and ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[5]

~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

~1050-1020 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

~900-675 cm⁻¹: Out-of-plane (OOP) C-H bending, which can be indicative of the substitution

pattern.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework. Due to the lack of symmetry, all chemically distinct protons and carbons should give

rise to separate signals.

¹H NMR (Predicted):

~6.8-7.2 ppm: Two signals, likely doublets, corresponding to the two aromatic protons at

C5 and C6.

~3.8 ppm (singlet, 3H): The methoxy group protons (-OCH₃).

~2.2-2.4 ppm (three singlets, 3H each): Three distinct signals for the three methyl groups

at C1, C3, and C4, with slight variations in chemical shift due to their different electronic

environments.

¹³C NMR (Predicted):

~150-160 ppm: Quaternary aromatic carbon attached to the methoxy group (C2).
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~120-140 ppm: Five additional aromatic carbon signals (three quaternary, two tertiary).

~55-60 ppm: Methoxy carbon (-OCH₃).

~15-25 ppm: Three distinct signals for the three methyl carbons.

Section 4: Chemical Reactivity and Synthesis
Reactivity Profile: Electrophilic Aromatic Substitution
(EAS)
The reactivity of the benzene ring is dominated by the cumulative electronic effects of its four

substituents. Both methoxy and methyl groups are electron-donating, thus activating the ring

towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[1]

Directing Effects: The methoxy group is a powerful ortho, para-director, while the methyl

groups are weaker ortho, para-directors. The two unsubstituted positions on the ring are C5

and C6.

Attack at C5: This position is para to the strongly activating C2-methoxy group and ortho to

the C4-methyl group. It is also sterically accessible.

Attack at C6: This position is ortho to the C1-methyl group. It is also meta to the powerful

C2-methoxy group, making it less electronically favorable than C5.

Conclusion on Regioselectivity: Electrophilic attack is overwhelmingly predicted to occur at the

C5 position, driven by the powerful para-directing effect of the methoxy group.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Proposed Synthetic Pathway
A practical synthesis of 2-Methoxy-1,3,4-trimethylbenzene can be envisioned starting from a

commercially available precursor like 2,3,6-trimethylphenol. The key transformation is the

methylation of the phenolic hydroxyl group, a classic Williamson ether synthesis.
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2,3,6-Trimethylphenol

Williamson Ether
Synthesis

Base (e.g., K₂CO₃)
Methylating Agent (e.g., CH₃I)

Solvent (e.g., Acetone)

2-Methoxy-1,3,4-trimethylbenzene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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